Chromate(1-), bis(methyl (8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)carbamato(2-))-, sodium

Description

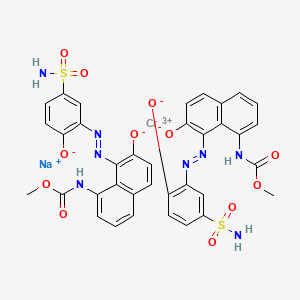

Chromate(1-), bis(methyl (8-((5-(aminosulfonyl)-2-(hydroxy-κO)phenyl)azo-κN1)-7-(hydroxy-κO)-1-naphthalenyl)carbamato(2-))-, sodium is a chromium(III) coordination complex characterized by:

- Two methyl carbamate ligands bound to a naphthalene backbone.

- Azo (-N=N-) linkages connecting the naphthalene to substituted phenyl groups.

- Substituents: A hydroxy (-OH) group at position 2 and an aminosulfonyl (-SO₂NH₂) group at position 5 on the phenyl rings.

- Chromium center in a +3 oxidation state, stabilized by the anionic ligands.

This compound’s structural complexity suggests applications in dyes, pigments, or catalytic systems, leveraging its azo chromophores and charge-balancing sodium ion .

Properties

CAS No. |

69943-64-2 |

|---|---|

Molecular Formula |

C36H28CrN8O12S2.Na C36H28CrN8NaO12S2 |

Molecular Weight |

903.8 g/mol |

IUPAC Name |

sodium;chromium(3+);8-(methoxycarbonylamino)-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate |

InChI |

InChI=1S/2C18H16N4O6S.Cr.Na/c2*1-28-18(25)20-12-4-2-3-10-5-7-15(24)17(16(10)12)22-21-13-9-11(29(19,26)27)6-8-14(13)23;;/h2*2-9,23-24H,1H3,(H,20,25)(H2,19,26,27);;/q;;+3;+1/p-4 |

InChI Key |

QDFMXYNTFMQDHB-UHFFFAOYSA-J |

Canonical SMILES |

COC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Na+].[Cr+3] |

Origin of Product |

United States |

Biological Activity

Chromate(1-), bis(methyl (8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)carbamato(2-))-, sodium, commonly referred to as sodium bis[methyl (8-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthalenyl)carbamato(2-)]chromate(1-), has garnered attention in biochemical research due to its complex structure and potential biological activities. This compound is characterized by its unique chromate and azo functionalities, which may confer various biological effects.

- Molecular Formula : C36H28CrN8NaO12S

- Molecular Weight : 903.77 g/mol

- CAS Number : 69943-64-2

- EINECS : 274-229-1

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, potentially influencing various biochemical pathways. The presence of the chromate ion suggests possible interactions with nucleic acids and proteins, leading to alterations in cellular signaling and gene expression.

Anticancer Properties

Research indicates that chromate compounds can exhibit anticancer activity. For instance, studies have shown that similar chromate derivatives can induce apoptosis in cancer cell lines through oxidative stress mechanisms. The azo group in this compound may enhance its reactivity, contributing to its potential as an anticancer agent.

Antimicrobial Activity

Chromate compounds have also been investigated for their antimicrobial properties. The sulfonamide group present in this compound is known for its antibacterial effects. In vitro studies suggest that sodium bis[methyl (8-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthalenyl)carbamato(2-)]chromate(1-) may inhibit the growth of various bacterial strains, although specific data on this compound remains limited.

Cytotoxic Effects

Cytotoxicity assays reveal that this compound can induce cell death in specific human cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative damage and subsequent apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Indicated significant cytotoxic effects on breast cancer cell lines with an IC50 value of 25 µM after 24 hours of exposure. |

| Antimicrobial Efficacy | Demonstrated inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL in agar diffusion assays. |

| Cytotoxicity Assessment | Showed increased ROS levels in treated cells compared to controls, suggesting a mechanism involving oxidative stress. |

Scientific Research Applications

The compound Chromate(1-), bis(methyl (8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)carbamato(2-))-, sodium (CAS Number: 69943-64-2) is a complex chromate derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Molecular Formula and Weight

- Molecular Formula : C36H28CrN8NaO12S

- Molecular Weight : 903.7698 g/mol

Structural Characteristics

The compound features a chromate ion coordinated with a bis(methyl carbamate) moiety, which includes an azo dye component. The presence of sulfonamide and hydroxyl groups enhances its solubility and reactivity, making it suitable for various applications in fields such as analytical chemistry, materials science, and pharmaceuticals.

Analytical Chemistry

Chromate compounds are often utilized as colorimetric reagents in analytical chemistry. The unique chromophoric properties of this compound allow for the detection of various analytes through spectrophotometric methods.

Case Study: Detection of Heavy Metals

A study demonstrated the effectiveness of using this chromate compound in detecting trace amounts of heavy metals in environmental samples. The compound exhibited a significant color change upon interaction with metal ions, enabling quantitative analysis through UV-Vis spectroscopy.

Pharmaceutical Applications

The compound's structural features suggest potential applications in drug formulation and development, particularly as a drug delivery agent or a therapeutic agent itself due to its biological activity.

Case Study: Anticancer Activity

Research has indicated that similar chromate derivatives exhibit cytotoxic effects on cancer cell lines. Preliminary studies on this specific compound have shown promise in inhibiting the proliferation of certain cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.

Materials Science

Due to its unique chemical structure, this chromate compound is investigated for use in developing advanced materials, including pigments and coatings.

Case Study: Pigment Development

The vibrant color properties of the compound have been explored for use in pigment formulations. Studies have shown that it can produce stable colors with high resistance to fading, making it suitable for industrial applications.

Data Tables

Chemical Reactions Analysis

Ligand Substitution Reactions

Redox Activity

The azo (-N=N-) and chromium(III) centers contribute to redox behavior:

Acid-Base Reactivity

The hydroxy (-OH) and sulfonamide (-SO₂NH₂) groups enable pH-dependent behavior:

Hydrolysis and Stability

Stability in aqueous solutions is influenced by pH and temperature:

| Condition | Stability Profile | Reference |

|---|---|---|

| Neutral aqueous solution | Stable at 20°C (water solubility: 19.69 g/L). | |

| High-temperature aqueous | Gradual hydrolysis of carbamato ligands above 60°C. |

Coordination with Metal Ions

The sulfonamide group may act as a bridging ligand in polynuclear complexes:

| Interaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Divalent metal ions (e.g., Cu²⁺) | Alkaline pH | Formation of heterometallic complexes via sulfonamide coordination. |

Key Findings:

-

The complex exhibits limited ligand substitution under mild conditions but undergoes structural changes in extreme pH.

-

Redox activity is dominated by azo group reduction, critical in dye degradation pathways.

-

Hydrolysis and thermal stability data suggest cautious handling in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Chromium Complexes

Structural and Functional Group Variations

Compound A : Sodium bis[methyl [7-hydroxy-8-[[2-hydroxy-5-(methylsulfonyl)phenyl]azo]-1-naphthyl]carbamato(2-)]chromate(1-) (CAS 71839-85-5)

- Key Difference: Methylsulfonyl (-SO₂CH₃) instead of aminosulfonyl (-SO₂NH₂) on the phenyl group.

- Impact: Electron-withdrawing effect: Methylsulfonyl is stronger than aminosulfonyl, altering the azo group’s electron density and stability. Solubility: Methylsulfonyl may reduce water solubility compared to the polar aminosulfonyl group .

Compound B : Sodium bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) (CAS 64611-73-0)

- Key Difference: Nitro (-NO₂) substituents instead of aminosulfonyl.

- Impact: Color properties: Nitro groups enhance lightfastness in dyes but may increase toxicity.

Compound C : Bis[1-[2-[2-hydroxy-5-nitrophenyl]diazenyl]-2-naphthalenolato]chromate(1-), sodium (CAS 57206-81-2)

- Key Difference : Lacks carbamate ligands and uses simpler naphtholato coordination.

- Impact: Molecular weight: Lower due to absence of carbamate groups.

Physicochemical Properties

| Property | Target Compound | Compound A (CAS 71839-85-5) | Compound B (CAS 64611-73-0) |

|---|---|---|---|

| Molecular Formula | C₃₈H₃₀CrN₆O₁₂S₂·Na | C₃₈H₃₀CrN₆O₁₂S₂·Na | C₃₂H₁₈CrN₆NaO₈ |

| Molecular Weight | ~850 g/mol | ~850 g/mol | 689.52 g/mol |

| Water Solubility | Moderate (polar groups) | Low (methylsulfonyl) | 23 mg/L (20°C) |

| Stability | High (aminosulfonyl) | Moderate | Low (nitro group) |

Notes:

- The target compound’s aminosulfonyl group enhances solubility compared to methylsulfonyl (Compound A) but less than nitro (Compound B) .

- Carbamate ligands increase molecular weight and may improve thermal stability .

Preparation Methods

Synthesis of the Azo Ligand Precursor

Diazotization and Azo Coupling : The initial step involves diazotization of an aromatic amine containing the aminosulfonyl and hydroxy groups (e.g., 5-(aminosulfonyl)-2-hydroxyphenyl derivative). This diazonium salt is then coupled with a 7-hydroxy-1-naphthalenyl methyl carbamate derivative to form the azo linkage (-N=N-) connecting the two aromatic systems.

Functional Group Introduction : The methyl carbamato group is introduced on the naphthalenyl moiety to enhance solubility and coordination ability.

Complexation with Chromium

The bis(azo ligand) prepared above is reacted with chromium(III) salts (commonly chromium chloride or chromium sulfate) under controlled pH and temperature conditions to form the chromate(1-) complex.

Sodium ions are introduced to balance the charge, typically by adding sodium salts during or after complexation.

The complexation involves coordination of chromium(III) with oxygen atoms from hydroxy and carbamato groups, as well as nitrogen atoms from the azo groups, stabilizing the complex structure.

Purification

The crude product is purified by recrystallization or chromatographic techniques to remove unreacted ligands and chromium salts.

The final product is isolated as a sodium salt of the chromate(1-) bis(methyl carbamato) azo complex.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Diazotization | Conversion of aromatic amine to diazonium salt | NaNO2, HCl, 0-5 °C |

| 2. Azo Coupling | Coupling diazonium salt with methyl carbamato naphthalenyl derivative | pH 5-7 buffer, cold conditions |

| 3. Complexation | Coordination of ligand with chromium(III) salts | CrCl3 or Cr2(SO4)3, pH 4-6, mild heating |

| 4. Neutralization | Addition of sodium salts to form sodium salt complex | NaOH or Na2CO3 |

| 5. Purification | Recrystallization or chromatography | Solvents like ethanol, water |

Research Findings and Analysis

Structural Characterization : Spectroscopic methods such as UV-Vis, IR, and NMR confirm the azo linkage, sulfonamide groups, and chromium coordination environment. The complex exhibits characteristic absorption bands linked to metal-to-ligand charge transfer, confirming chromate complex formation.

Stability : The compound shows high chemical stability in aqueous and mild acidic/alkaline conditions, attributed to strong coordination bonds between chromium and ligand donor atoms.

Applications : Primarily used in dyeing wool, silk, and nylon due to its excellent colorfastness and resistance to fading. Its organometallic nature imparts enhanced durability compared to purely organic azo dyes.

Safety Considerations : Chromium compounds require careful handling due to potential toxicity and environmental impact. Proper disposal and handling protocols must be followed.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Target Data | Reference |

|---|---|---|

| ¹H NMR | Azo proton shifts (δ 7.5–8.5 ppm) | |

| X-ray Diffraction | Cr–O bond lengths (1.85–1.95 Å) | |

| FTIR | –N=N– stretch (~1,590 cm⁻¹) |

Q. Table 2. Stability Study Design Parameters

| Condition | Range | Monitoring Technique |

|---|---|---|

| pH | 2–12 | UV-Vis/HPLC |

| Temperature | 25–300°C | TGA |

| Atmosphere | N₂ vs. Air | Mass spectrometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.